A3 Adenosine Receptor Binding Affinity: Moderate Ki of 45 nM Distinguished from Sub-nanomolar and Triple-Digit Nanomolar Series Members
Compound 4 (target) displays an intermediate A3AR affinity (Ki = 45.0 ± 4.4 nM) that is 4.3-fold weaker than the unsubstituted parent compound 1 (Ki = 10.4 ± 0.2 nM), 34.6-fold weaker than the cyclopentylmethyl-substituted antagonist compound 10 (Ki = 1.3 ± 0.4 nM), yet 2.6-fold more potent than the dimethylaminomethyl analog compound 5 (Ki = 117 ± 25 nM) [1]. This moderate affinity places compound 4 in a distinct tier between the sub-nanomolar/low-nanomolar binders (compounds 1, 3, 6, 9, 10) and the weaker binders (compounds 5, 7, 11), providing a defined tool for studies where extreme receptor occupancy is undesirable [1].
| Evidence Dimension | hA3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 45.0 ± 4.4 nM |
| Comparator Or Baseline | Compound 1 (R2=H): Ki = 10.4 ± 0.2 nM; Compound 10 (R2=cyclopentylmethyl): Ki = 1.3 ± 0.4 nM; Compound 5 (R2=dimethylaminomethyl): Ki = 117 ± 25 nM |
| Quantified Difference | 4.3-fold weaker than compound 1; 34.6-fold weaker than compound 10; 2.6-fold more potent than compound 5 |
| Conditions | Radioligand displacement assay using [125I]I-AB-MECA at human A3AR expressed in CHO cells; full competition curves; values are mean ± SEM from 3–5 independent experiments performed in duplicate |
Why This Matters
Researchers requiring partial A3AR occupancy without full saturation can select compound 4 over sub-nanomolar analogs (compounds 1, 10) that may produce ceiling effects or trigger desensitization at low concentrations.
- [1] Cosyn L, Palaniappan KK, Kim S-K, Duong HT, Gao Z-G, Jacobson KA, Van Calenbergh S. 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. J Med Chem. 2006;49(25):7373–7383. doi:10.1021/jm0608208 View Source
